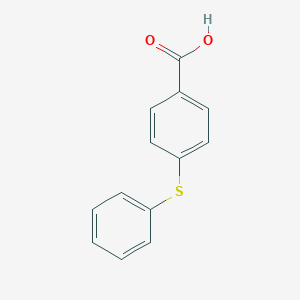

4-(Phenylthio)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVDYSYXLKRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212440 | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-24-3 | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9U5B968X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)benzoic acid, with the CAS number 6310-24-3, is an aromatic carboxylic acid derivative featuring a phenylthio substituent. This compound serves as a versatile building block in various chemical syntheses and has garnered interest in medicinal chemistry and materials science. Its unique structural combination of a benzoic acid moiety and a diphenyl sulfide linkage imparts specific physicochemical and biological properties, making it a subject of ongoing research. This technical guide provides a comprehensive overview of its properties, synthesis, and spectral characterization.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6310-24-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₂S | [1] |

| Molecular Weight | 230.29 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 150-153 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

Low-resolution mass spectrometry (LRMS) of this compound typically shows a protonated molecular ion peak [M+H]⁺ at approximately m/z 230, consistent with its molecular weight.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.5-7.3 | Multiplet | 5H | Phenyl group protons |

| ~7.2 | Doublet | 2H | Aromatic (ortho to -S-) |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~145 | Aromatic C (ipso, attached to -S-) |

| ~135 | Aromatic C (ipso, attached to phenyl) |

| ~131 | Aromatic CH (para to -S-) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Aromatic CH (meta/para of phenyl) |

| ~128 | Aromatic CH (ortho of phenyl) |

| ~127 | Aromatic CH (ortho to -S-) |

| ~125 | Aromatic C (ipso, attached to -COOH) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic rings) |

| ~1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Medium | C-S stretch |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 4-(phenylthio)benzoate.[2]

Reaction:

Materials:

-

Methyl 4-(phenylthio)benzoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, a mixture of methyl 4-(phenylthio)benzoate (1 equivalent), lithium hydroxide monohydrate (1.27 equivalents), tetrahydrofuran, methanol, and water is prepared.[2]

-

The reaction mixture is stirred at 20°C for 4 hours.[2]

-

Upon completion of the reaction, the mixture is neutralized to a pH of 1 with concentrated hydrochloric acid.[2]

-

The aqueous mixture is then extracted three times with ethyl acetate.[2]

-

The combined organic phases are dried over anhydrous sodium sulfate and then filtered.[2]

-

The filtrate is concentrated under reduced pressure to yield this compound as a white solid.[2]

Yield: 96%[2]

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, its derivatives have been investigated for a range of therapeutic applications. Benzoic acid and its derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of the phenylthio group can modulate these activities and introduce new pharmacological profiles.

The core structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[1] Its reactivity allows for modifications at both the carboxylic acid group and the aromatic rings, enabling the generation of diverse chemical libraries for drug discovery and development.

References

What are the physical and chemical properties of 4-(Phenylthio)benzoic acid?

A Comprehensive Technical Guide to 4-(Phenylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical, chemical, and spectroscopic properties of this compound. It is intended to serve as a valuable resource for professionals in research and development who utilize this compound as a versatile building block in organic synthesis, materials science, and medicinal chemistry.

While experimental data for certain specific properties of this compound are not widely published, this guide consolidates available information and supplements it with data from closely related compounds for comparative context.

Chemical Identity and Physical Properties

This compound is an aromatic carboxylic acid featuring a phenylthio substituent. This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(Phenylsulfanyl)benzoic acid | [2] |

| CAS Number | 6310-24-3 | [1][3][4] |

| Molecular Formula | C₁₃H₁₀O₂S | [1][3][4] |

| Molecular Weight | 230.28 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 92% (HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic and Analytical Data

Detailed spectroscopic analyses are crucial for confirming the identity and purity of this compound. While complete spectra are not available, this section outlines key analytical data and expected spectral features.

Table 2: Analytical and Spectroscopic Data

| Technique | Data / Expected Features | Source(s) |

| Mass Spectrometry | LRMS (M+H)⁺: Calculated m/z 230.04, Found 230 | [4] |

| ¹H NMR | Expected signals: Aromatic protons (multiplets), Carboxylic acid proton (broad singlet, downfield). | |

| ¹³C NMR | Expected signals: Aromatic carbons, Carbonyl carbon (~170 ppm), Carbons attached to sulfur and the carboxylic group. | |

| FT-IR | Expected absorptions: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-S stretch, Aromatic C=C and C-H stretches. |

Note: Specific, experimentally-derived NMR and IR spectra for this compound were not found in the search results. The expected features are based on the known spectra of benzoic acid and the compound's functional groups.

Chemical Synthesis and Reactivity

This compound is a key building block in organic synthesis, valued for the enhanced reactivity conferred by its phenylthio group.[1] It serves as a precursor for pharmaceuticals, agrochemicals, and advanced polymers.[1]

Experimental Synthesis Protocol

A common laboratory-scale synthesis involves the hydrolysis of its methyl ester derivative.

Protocol: Hydrolysis of Methyl 4-(phenylthio)benzoate [4]

-

Reactants:

-

Methyl 4-(phenylthio)benzoate (1.0 eq)

-

Lithium hydroxide monohydrate (1.27 eq)

-

Solvent System: Tetrahydrofuran (THF), Methanol (MeOH), and Water

-

-

Procedure:

-

A mixture of methyl 4-(phenylthio)benzoate, lithium hydroxide monohydrate, THF, methanol, and water is stirred at 20°C for 4 hours.

-

The reaction mixture is then neutralized to a pH of 1 using concentrated hydrochloric acid.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed from the filtrate under reduced pressure (in vacuo) to yield this compound as a white solid.

-

-

Yield: Approximately 96%.[4]

Caption: Hydrolysis synthesis of this compound.

Chemical Reactivity

The reactivity of substituted benzoic acids is governed by a combination of electronic and steric effects from the substituents on the aromatic ring. These factors influence the acidity of the carboxyl group and the susceptibility of the ring to further electrophilic substitution. The phenylthio group in the para position acts as an electron-donating group through resonance, which can influence the molecule's overall reactivity profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C13H10O2S) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(phenylthio)benzoic acid CAS#: 1527-12-4 [m.chemicalbook.com]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. global.oup.com [global.oup.com]

4-(Phenylthio)benzoic acid structural formula and molecular weight

An In-depth Technical Guide on 4-(Phenylthio)benzoic Acid

This document provides essential technical information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in the field of drug development.

This compound is an aromatic carboxylic acid derivative. Its chemical structure incorporates a phenylthio group attached to a benzoic acid backbone.

Molecular Structure and Weight

The structural formula and key molecular data for this compound are presented below.

Quantitative Molecular Data

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂S[1][2][3] |

| Molecular Weight | 230.28 g/mol [1][3] |

| Monoisotopic Mass | 230.04015 Da[4] |

Structural Representation

The two-dimensional chemical structure of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

References

Spectroscopic data of 4-(Phenylthio)benzoic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Phenylthio)benzoic acid (CAS No. 6310-24-3), a molecule of interest in organic synthesis and medicinal chemistry. This document details the expected spectral characteristics based on available data and analysis of related compounds, outlines experimental protocols for obtaining such data, and presents the information in a structured format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Doublet | 2H | Aromatic CH (ortho to -COOH) |

| ~7.3-7.5 | Multiplet | 5H | Aromatic CH (phenylthio group) |

| ~7.2-7.3 | Doublet | 2H | Aromatic CH (ortho to -S-) |

Note: Predicted values are based on the analysis of similar aromatic carboxylic acids and phenyl sulfides. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~145 | Aromatic C-S |

| ~135 | Aromatic C-S (phenylthio) |

| ~131 | Aromatic CH (ortho to -COOH) |

| ~130 | Aromatic CH (phenylthio) |

| ~129 | Aromatic CH (phenylthio) |

| ~127 | Aromatic CH (ortho to -S-) |

| ~125 | Aromatic C-COOH |

Note: Predicted values are based on known chemical shifts for substituted benzoic acids and diphenyl sulfides.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1440 | Medium | C-S stretch |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 231.0474 | [M+H]⁺ (Calculated) |

| 230 | [M+H]⁺ (Found, Low Resolution)[1] |

| 253.0294 | [M+Na]⁺ (Predicted) |

| 229.0329 | [M-H]⁻ (Predicted) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry laboratories and can be adapted for specific instrumentation.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm with proton decoupling. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the accurate mass of the molecular ion, which confirms the elemental composition. A low-resolution mass spectrum has been reported with the protonated molecular ion [M+H]⁺ observed at m/z 230, which is consistent with the calculated value of 230.04.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Solubility of 4-(Phenylthio)benzoic acid in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Phenylthio)benzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility predictions based on the compound's structural characteristics and comparisons with the well-documented solubility of benzoic acid. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside workflow visualizations to guide laboratory practice.

Predicted Solubility Characteristics

This compound is an aromatic carboxylic acid. Its solubility is primarily governed by the interplay between the polar carboxylic acid group and the largely nonpolar phenylthio moiety. The phenyl group attached to the sulfur atom significantly increases the molecule's lipophilicity compared to benzoic acid.

Based on the principles of "like dissolves like" and available data for structurally related compounds, the following qualitative solubility profile at ambient temperature is predicted:

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The large, nonpolar phenylthio group dominates the molecule's character, significantly reducing its ability to form favorable interactions with highly polar water molecules. While the carboxylic acid group can participate in hydrogen bonding, it is insufficient to overcome the hydrophobicity of the rest of the molecule. |

| Methanol | Polar Protic | Moderately Soluble | Methanol is less polar than water and its alkyl group can interact with the nonpolar parts of the solute. The hydroxyl group can form hydrogen bonds with the carboxylic acid group. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, ethanol can engage in hydrogen bonding and its longer alkyl chain may offer slightly better solvation of the nonpolar regions compared to methanol. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity allows it to interact with the carboxylic acid group, while its methyl groups can solvate the nonpolar phenylthio moiety. |

| Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate is a good solvent for many organic compounds. It can act as a hydrogen bond acceptor for the carboxylic acid and its ethyl and acetyl groups can interact with the nonpolar parts of the solute. |

| Dichloromethane | Nonpolar | Soluble | As a relatively nonpolar solvent, dichloromethane is expected to effectively solvate the large, nonpolar phenylthio and benzene ring structures of the molecule. |

| Chloroform | Nonpolar | Soluble | Similar to dichloromethane, chloroform is a good solvent for nonpolar and moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a broad spectrum of organic molecules. |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a generalized and widely accepted protocol for determining the thermodynamic solubility of a solid compound. This method can be adapted for the quantitative analysis of this compound's solubility.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis analysis

2.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles of dissolution, the following diagrams are provided.

An In-depth Technical Guide to the Synthesis of 4-(Phenylthio)benzoic Acid

Introduction: 4-(Phenylthio)benzoic acid is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring both a carboxylic acid and a diaryl thioether moiety, allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.[1] This technical guide provides a detailed overview of the primary synthesis mechanisms, experimental protocols, and quantitative data for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The construction of the aryl-sulfur-aryl (diaryl thioether) bond is the central challenge in synthesizing this compound. The two most prominent and industrially relevant strategies are the Ullmann condensation and pathways involving the Newman-Kwart rearrangement to generate necessary precursors.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for forming C-S bonds.[2] The reaction involves the copper-promoted coupling of an aryl halide with a thiol.[2] In the context of this compound synthesis, this typically involves the reaction of a 4-halobenzoic acid derivative with thiophenol.

The reaction traditionally requires stoichiometric amounts of copper and high temperatures (often exceeding 210 °C) in polar, high-boiling solvents like DMF or N-methylpyrrolidone.[2] However, modern iterations have introduced soluble copper catalysts, often supported by ligands, which can improve reaction efficiency.[2] The general mechanism involves a Cu(I) thiolate intermediate reacting with the aryl halide.[2] The reactivity of the aryl halide follows the order I > Br > Cl.[3]

Newman-Kwart Rearrangement (NKR)

The Newman-Kwart rearrangement (NKR) is a key reaction for synthesizing thiophenols from the more readily available phenols.[4][5] This thermal, intramolecular rearrangement converts an O-aryl thiocarbamate into its corresponding S-aryl thiocarbamate.[6] The resulting S-aryl thiocarbamate can then be hydrolyzed to yield the desired thiophenol.[4][5]

The synthesis of this compound can therefore be envisioned via a multi-step pathway:

-

Preparation of Thiophenol Precursor: 4-Hydroxybenzoic acid is converted into its O-aryl thiocarbamate derivative.

-

NKR Step: The O-aryl thiocarbamate undergoes thermal rearrangement to the S-aryl isomer. This step is the core of the NKR.

-

Hydrolysis: The S-aryl thiocarbamate is hydrolyzed to produce 4-mercaptobenzoic acid.

-

Final Coupling: The resulting 4-mercaptobenzoic acid is coupled with a phenyl halide (e.g., iodobenzene) via an Ullmann condensation to yield the final product.

The driving force for the NKR is the thermodynamic favorability of converting a C=S double bond into a more stable C=O double bond (ΔH ≈ 13 kcal mol⁻¹).[4][7] The reaction proceeds through a four-membered cyclic transition state and typically requires high temperatures (200-300 °C).[5][6]

Overall Synthesis Workflow

The most direct route to this compound or its ester precursor is the Ullmann condensation. An alternative, though more circuitous, route involves the de novo synthesis of a thiophenol derivative using the NKR. A common industrial approach involves synthesizing the methyl or ethyl ester of the target acid first, followed by a simple hydrolysis step.

Experimental Protocols

Protocol 1: Ullmann-type Synthesis of 2-(Arylthio)benzoic Acids

This protocol is adapted from a patented process for the synthesis of the 2-isomer but demonstrates the core principles applicable to the 4-isomer.[8] It utilizes lithium salts to facilitate the reaction, avoiding more expensive catalysts.[8]

-

Reactant Charging: In a reaction vessel equipped with a water separator, charge 4-chlorobenzoic acid (1.0 eq) and thiophenol (1.05 eq) into a high-boiling solvent such as tetralin.

-

Salt Formation: Add lithium hydroxide monohydrate (2.0 eq) to the mixture.

-

Dehydration: Heat the mixture to 185-190 °C to distill and remove the water of reaction via the water separator.

-

Reaction: Maintain the reaction temperature at 185-190 °C and stir for 2-8 hours, monitoring progress by TLC or HPLC.[8]

-

Work-up: Cool the mixture to approximately 115 °C and pour it into water. Separate the aqueous phase containing the product salt.

-

Acidification: Dilute the aqueous phase with water and acidify to pH 2 with concentrated hydrochloric acid.

-

Isolation: The this compound will precipitate as a solid. Isolate the product by filtration, wash with water, and dry.

Protocol 2: Saponification of Methyl 4-(phenylthio)benzoate

This high-yield final step converts the methyl ester precursor into the desired carboxylic acid.[9]

-

Reaction Setup: In a suitable flask, prepare a mixture of methyl 4-(phenylthio)benzoate (1.0 eq), lithium hydroxide monohydrate (1.27 eq), tetrahydrofuran (2.45 mL/g of ester), methanol (0.49 mL/g of ester), and water (0.49 mL/g of ester).

-

Reaction: Stir the mixture at 20 °C for 4 hours.

-

Acidification: Neutralize the mixture to a pH of 1 using concentrated hydrochloric acid.

-

Extraction: Extract the product into ethyl acetate (3 x 7.35 mL/g of ester).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield this compound as a white solid.

Quantitative Data Summary

The following tables summarize quantitative data from cited literature for key steps in the synthesis of this compound and related structures.

Table 1: Saponification of Methyl 4-(phenylthio)benzoate

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Methyl 4-(phenylthio)benzoate | [9] |

| Reagents | LiOH·H₂O, THF, MeOH, H₂O | [9] |

| Temperature | 20 °C | [9] |

| Reaction Time | 4 hours | [9] |

| Yield | 96% | [9] |

| Product Form | White Solid | [9] |

| Analytical Data (LRMS) | m/z: 230.04 (calcd), 230 (found) |[9] |

Table 2: Conditions for Ullmann-type C-S Coupling Reactions

| Aryl Halide | Thiol | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chlorobenzoic Acid | 4-Chlorothiophenol | LiOH·H₂O | Tetralin | 185-190 | 8 | High | [8] |

| Aryl Iodide | Sulfur Powder | CuI / K₂CO₃ | DMF | 90 | - | Good to Excellent | [10] |

| Aryl Halide | Thiophenol | Copper | Various polar | >210 | - | Variable |[2] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]

- 6. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-(Phenylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(phenylthio)benzoic acid, a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] The document details the key starting materials, experimental protocols, and quantitative data to facilitate the selection of the most suitable synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on two robust methodologies: the Ullmann-type condensation reaction and the hydrolysis of a precursor ester. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Ullmann-Type Condensation of 4-Halobenzoic Acids with Thiophenol

The Ullmann-type condensation is a classic and widely utilized method for the formation of carbon-sulfur bonds.[3] This approach involves the copper-catalyzed cross-coupling of a 4-halobenzoic acid with thiophenol. The reactivity of the 4-halobenzoic acid is directly related to the halogen substituent, with the general trend being I > Br > Cl.

The key starting materials for this route are:

-

A 4-halobenzoic acid: 4-iodobenzoic acid, 4-bromobenzoic acid, or 4-chlorobenzoic acid.

-

Thiophenol

-

A copper catalyst: Copper(I) iodide (CuI) is commonly used and can be employed without a ligand.[4] Other copper sources like copper(II) oxide (CuO) nanoparticles have also been reported for similar C-S coupling reactions.[5]

-

A base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are frequently used.

-

A high-boiling polar solvent: N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMA) are suitable options.[4]

Table 1: Comparison of Reaction Parameters for Ullmann-Type Synthesis of Aryl Thioethers

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aryl Iodide | CuI (1-2.5 mol%) | Ligand-Free | K2CO3 or NEt3 | NMP, DMF, or neat | 80-110 | 18-24 | Good to Excellent |

| Aryl Iodide | CuI (10 mol%) | 1,10-phenanthroline (20 mol%) | K2CO3 | Toluene | 100 | 24 | Good to Excellent |

| Aryl Bromide | Cu/Cu2O | Ligand-Free | K2CO3 | 2-ethoxyethanol | 130 | 24 | 81-99 |

Note: Yields are generalized from similar aryl thioether syntheses and may vary for this compound.

Experimental Protocol: Ligand-Free Copper-Catalyzed Synthesis from 4-Iodobenzoic Acid

This protocol is adapted from a general method for the ligand-free copper-catalyzed C-S coupling of aryl iodides and thiols.[4]

-

Reaction Setup: In a dried Schlenk tube under a nitrogen atmosphere, combine 4-iodobenzoic acid (1.0 mmol), thiophenol (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.025 mmol, 2.5 mol%).

-

Solvent Addition: Add 5 mL of N-methylpyrrolidone (NMP).

-

Reaction: Stir the mixture at 110 °C for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Isolation: Filter the precipitate, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Synthesis via Hydrolysis of Methyl 4-(Phenylthio)benzoate

An alternative and high-yielding route to this compound is the hydrolysis of its methyl ester precursor, methyl 4-(phenylthio)benzoate.[6] This method is particularly useful if the ester is readily available or can be synthesized efficiently.

The key starting materials for this two-step process are:

-

Step 1 (Ester Synthesis): A 4-halobenzoate (e.g., methyl 4-bromobenzoate) and thiophenol, often coupled using a palladium or copper catalyst.

-

Step 2 (Hydrolysis): Methyl 4-(phenylthio)benzoate and a base such as lithium hydroxide monohydrate.

Table 2: Quantitative Data for the Hydrolysis of Methyl 4-(Phenylthio)benzoate [6]

| Starting Material | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 4-(phenylthio)benzoate (20.4 mmol) | LiOH·H2O (26 mmol) | THF/Methanol/Water (5:1:1) | 20 | 4 | 96 |

Experimental Protocol: Hydrolysis of Methyl 4-(Phenylthio)benzoate [6]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-(phenylthio)benzoate (5 g, 20.4 mmol) in a mixture of tetrahydrofuran (5 mL), methanol (1 mL), and water (1 mL).

-

Base Addition: Add lithium hydroxide monohydrate (1.1 g, 26 mmol) to the solution.

-

Reaction: Stir the mixture at 20 °C for 4 hours.

-

Workup: Neutralize the reaction mixture to a pH of 1 with concentrated hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound as a white solid.

Logical Workflow for Synthesis of this compound

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound based on the two primary routes.

Caption: Synthetic routes to this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for a chemical synthesis experiment, from reaction setup to product characterization.

Caption: General workflow for a synthesis experiment.

References

- 1. Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioethers from Aryl Halides and Thioacetamide. | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Potential Biological Activities of 4-(Phenylthio)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(phenylthio)benzoic acid represent a class of compounds with a versatile scaffold that has demonstrated a wide spectrum of biological activities. The core structure, featuring a benzoic acid moiety linked to a phenyl group via a thioether bridge, provides a unique combination of lipophilicity and opportunities for functional group modification. This has made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates in the search for new anticancer agents. Their cytotoxic effects have been demonstrated across a variety of human cancer cell lines, with mechanisms of action that include the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxicity of various this compound derivatives and related compounds against several human cancer cell lines.

| Compound Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(Phenylthio)-ethyl benzoate | Derivative 2d | MCF-7 (Breast) | Not specified, but induced G2/M arrest | [1] |

| N-Benzoyl-N'-phenylthiourea | 4-t-butylbenzoyl | MCF-7 (Breast) | Lower than Erlotinib | [2] |

| N-Benzoyl-N'-phenylthiourea | 4-t-butylbenzoyl | T47D (Breast) | Less potent than Erlotinib | [2] |

| N-Benzoyl-N'-phenylthiourea | 4-t-butylbenzoyl | HeLa (Cervical) | Less potent than Erlotinib | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | Hybrid 1 | MCF-7 (Breast) | 18.7 | [3] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | Hybrid 2 | MCF-7 (Breast) | 15.6 | [3] |

| Naphthalene-azine-thiazole hybrid | Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [4] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | - | Human cervical cancer | 17.84 | |

| Quinazolinone derivative | Compound 5 | MCF-7 (Breast) | 100 | |

| 2-aminothiazole derivative | Compound 27 | 786-O (Renal) | EC50 = 5 | |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | - | HepG2 (Liver) | 0.06 | |

| Benzoic acid mustard derivative | Compound 5 | Human chronic myeloid leukemia | 27 | [5] |

| Benzoic acid mustard derivative | Compound 6 | Human chronic myeloid leukemia | 16 | [5] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compound 21 | A549 (Lung) | 5.42 | [6] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compound 22 | A549 (Lung) | 2.47 | [6] |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle, preventing the proliferation of cancer cells.

Several studies suggest that these compounds can modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[7][8][9][10][11] Inhibition of this pathway can lead to the activation of caspases, a family of proteases that execute the apoptotic process.

Another key mechanism is the induction of cell cycle arrest, particularly at the G2/M checkpoint.[12][13] This prevents cancer cells from entering mitosis and dividing. The arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17][18]

Protocol Details:

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a period of 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory activity is often assessed in vivo using models such as the carrageenan-induced paw edema assay in rodents.

| Compound Class | Administration Route & Dose | Animal Model | Edema Inhibition (%) | Time Point | Reference |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Intraperitoneal, 25 mg/kg | Rat | 48.9 - 63.1 | 1 and 3 hours | [19] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Intraperitoneal, 125 mg/kg | Rat | 48.9 - 63.1 | 1 and 3 hours | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][20][21][22][23]

Protocol Details:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound or vehicle intraperitoneally 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative/Modification | Microorganism | MIC (µg/mL) | Reference |

| 2-(Phenylthio)-ethyl benzoate | Derivatives 2a, 2b, 2d | Staphylococcus aureus | 3125 | [1] |

| 2-(Phenylthio)-ethyl benzoate | Derivative 2a | Candida albicans | 1560 | [1] |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid | 3,4-dichloro aniline derivative (8) | Staphylococcus aureus | 0.78 | [24] |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid | 3-chloro-4-methyl aniline derivative (6) | Staphylococcus aureus | 3.12 - 6.25 | [24] |

| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivative | Chloro derivative (21) | Acinetobacter baumannii | 4 | [22] |

| Halogenated 2-arylimino-3-ary-thiazolidine-4-one | Compounds 7c, 7f, 7i, 7n, 7p | Staphylococcus epidermidis | 0.8 | [25] |

| 2-(Phenylthio) benzoylarylhydrazone | 5-Nitro-2-thienyl analogue (4g) | Mycobacterium tuberculosis H37Rv | IC90 = 2.96 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[26][27][28][29][30]

Protocol Details:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The biological activities of this compound derivatives can often be attributed to their ability to inhibit specific enzymes that are involved in disease pathogenesis.

Key Enzyme Targets

-

Histone Deacetylases (HDACs): Inhibition of HDACs is a validated strategy in cancer therapy. Some benzoic acid derivatives have been shown to act as HDAC inhibitors, leading to the reactivation of tumor suppressor genes.[21]

-

Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibition is a key approach in the development of skin-lightening agents and treatments for hyperpigmentation.[6][19][31][32]

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[5][31][33][34][35]

-

PI3Kα: As part of the PI3K/Akt/mTOR pathway, PI3Kα is a key target in cancer therapy.[4]

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Naphthalene-azine-thiazole hybrid | PI3Kα | 0.225 ± 0.01 | [4] |

| Benzoic acid | Tyrosinase | 119 | [16] |

| 4-aminobenzoic acid | Tyrosinase (monophenolase) | Ki = 3.8 | [31] |

Experimental Protocols for Enzyme Inhibition Assays

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.[1][2][3][36]

Protocol Details:

-

Incubation: Incubate the HDAC enzyme with the test compound and a fluorogenic acetylated peptide substrate.

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.[6][19][24][32][37]

Protocol Details:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA, and the test compound.

-

Enzyme Addition: Initiate the reaction by adding tyrosinase enzyme.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

-

Data Analysis: Calculate the rate of reaction and the percentage of tyrosinase inhibition to determine the IC50 value.

This assay measures the activity of COX enzymes by detecting the production of prostaglandin G2.[5][31][33][34][35]

Protocol Details:

-

Incubation: Incubate the COX enzyme with the test compound and a fluorometric probe.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence generated from the reaction of the probe with prostaglandin G2.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Conclusion

The diverse biological activities of this compound derivatives make them a highly promising class of compounds for further investigation in drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections, coupled with their potential to inhibit key enzymatic targets, underscores their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the design and development of novel and more potent derivatives for a range of clinical applications. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds, paving the way for their potential translation into clinical candidates.

References

- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. apexbt.com [apexbt.com]

- 4. inotiv.com [inotiv.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. atcc.org [atcc.org]

- 18. protocols.io [protocols.io]

- 19. activeconceptsllc.com [activeconceptsllc.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. journals.asm.org [journals.asm.org]

- 27. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biocide susceptibility testing of bacteria: Development of a broth microdilution method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 29. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 30. rr-asia.woah.org [rr-asia.woah.org]

- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. chumontreal.qc.ca [chumontreal.qc.ca]

- 37. activeconceptsllc.com [activeconceptsllc.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 4-(Phenylthio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phenylthio)benzoic acid is a versatile aromatic carboxylic acid derivative with potential applications in medicinal chemistry, materials science, and organic synthesis. Its core structure, featuring a phenylthio substituent on a benzoic acid scaffold, suggests intriguing photophysical and electrochemical characteristics that are critical for its application in areas such as photosensitizers, molecular probes, and redox-active pharmaceuticals. This technical guide provides a comprehensive overview of the predicted photophysical and electrochemical properties of this compound, based on computational modeling and analysis of structurally similar compounds due to the limited availability of direct experimental data. Detailed, generalized experimental protocols for the characterization of these properties are also presented to facilitate further research and validation.

Introduction

This compound (PTBA) is a molecule of significant interest due to the conjugation between the phenylthio group and the benzoic acid moiety. The sulfur atom, with its lone pair of electrons, can engage in p-π conjugation with both aromatic rings, influencing the electronic distribution and, consequently, the molecule's interaction with light and its behavior in redox reactions. Understanding these fundamental properties is paramount for the rational design of novel drugs, functional materials, and synthetic strategies. This guide aims to provide a foundational understanding of PTBA's key photophysical and electrochemical parameters, offering a starting point for researchers to explore its potential.

Molecular Structure and Predicted Properties

The molecular structure of this compound is central to its electronic properties. The thioether linkage provides a flexible yet conjugated bridge between the two phenyl rings, while the carboxylic acid group offers a site for ionization and further functionalization.

Caption: Molecular structure of this compound.

Predicted Photophysical Properties

Due to the absence of specific experimental data for this compound, the following photophysical properties are estimated based on computational studies of similar aromatic thioethers and benzoic acid derivatives. These values should be considered as theoretical predictions and require experimental validation.

| Property | Predicted Value | Method of Estimation |

| Absorption Maximum (λmax) | 260 - 280 nm | Time-Dependent Density Functional Theory (TD-DFT) |

| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | Comparison with structurally similar aromatic thioethers |

| Emission Maximum (λem) | 340 - 380 nm | TD-DFT and analogy to other benzoic acid derivatives |

| Fluorescence Quantum Yield (ΦF) | Low (< 0.1) | Expected for similar flexible aromatic structures |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Based on typical values for fluorescent organic molecules |

Predicted Electrochemical Properties

The electrochemical behavior of this compound is anticipated to be influenced by the thioether and carboxylic acid functionalities. The thioether is susceptible to oxidation at higher potentials, while the carboxylic acid can influence the redox behavior depending on the pH of the medium.

| Property | Predicted Value (vs. Fc/Fc+) | Method of Estimation |

| Oxidation Potential (Eox) | +1.2 to +1.5 V | Density Functional Theory (DFT) calculations and comparison with aryl thioethers |

| Reduction Potential (Ered) | -1.8 to -2.2 V | DFT calculations, likely corresponding to the reduction of the aromatic system |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the photophysical and electrochemical properties of this compound.

Photophysical Characterization

Caption: Experimental workflow for photophysical characterization.

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically 1-10 µM).

-

Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectra of each diluted solution from approximately 200 nm to 400 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.

-

Objective: To determine the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF) of this compound.

Materials:

-

Solutions of this compound prepared as in 3.1.1.

-

Fluorescence spectrophotometer

-

Time-resolved fluorescence spectrometer (for lifetime measurements)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

-

Quartz cuvettes

Procedure:

-

Emission Spectrum:

-

Excite the sample solutions at their absorption maximum (λmax).

-

Record the emission spectrum over a suitable wavelength range (e.g., 280-500 nm).

-

The wavelength of maximum emission intensity is the emission maximum (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance and integrated fluorescence intensity of both the sample and a quantum yield standard at the same excitation wavelength. Ensure the absorbance of both solutions is low (< 0.1) to avoid inner filter effects.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-correlated single photon counting (TCSPC) system or a phase-modulation fluorometer.

-

Excite the sample with a pulsed light source at λmax.

-

Measure the decay of the fluorescence intensity over time.

-

The decay data is fitted to an exponential function to determine the fluorescence lifetime (τF).

-

Electrochemical Characterization

Introduction to 4-(Phenylthio)benzoic acid as a building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)benzoic acid is a versatile bifunctional molecule that has garnered significant interest as a building block in organic synthesis. Its structure, featuring a carboxylic acid and a phenylthio ether moiety, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the sulfur linkage imparts unique electronic properties and conformational flexibility to its derivatives, which can be exploited in the design of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and materials science.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in many organic solvents.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6310-24-3 | [3] |

| Molecular Formula | C₁₃H₁₀O₂S | [3] |

| Molecular Weight | 230.29 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | 0-8°C | [3] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two aromatic rings and the carboxylic acid proton. The protons on the benzoic acid ring will appear as two doublets in the downfield region, while the protons on the phenylthio group will present as a multiplet. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the four substituted and four unsubstituted aromatic carbons, and the two carbons of the phenylthio ring. The carbonyl carbon is expected to be the most downfield signal.

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching vibrations for the aromatic rings, a strong C=O stretching absorption for the carbonyl group, and C-S stretching vibrations.[4][5][6][7]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 4-(phenylthio)benzoate.

Experimental Protocol: Hydrolysis of Methyl 4-(phenylthio)benzoate[3]

Materials:

-

Methyl 4-(phenylthio)benzoate (5 g, 20.4 mmol)

-

Lithium hydroxide monohydrate (1.1 g, 26 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

Methanol (1 mL)

-

Water (1 mL)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

A mixture of methyl 4-(phenylthio)benzoate, lithium hydroxide monohydrate, THF, methanol, and water is stirred at 20°C for 4 hours.

-

The reaction mixture is neutralized to a pH of 1 with concentrated hydrochloric acid.

-

The aqueous mixture is extracted three times with ethyl acetate (15 mL each).

-

The combined organic phases are dried over sodium sulfate and then filtered.

-

The filtrate is concentrated under reduced pressure to yield this compound as a white solid.

Yield: 96%[3]

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a wide array of organic molecules, owing to the reactivity of both its carboxylic acid and phenylthio groups.

Role in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for their potential in cancer therapy, often by targeting key signaling pathways.[8][9]

Targeting Signaling Pathways in Cancer:

Derivatives of benzoic acid have shown promise as inhibitors of histone deacetylases (HDACs) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are implicated in cancer progression.[10][11]

-

HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Benzoic acid derivatives can be designed to bind to the active site of HDACs, inhibiting their function and leading to the re-expression of tumor suppressor genes.[10]

-

STAT3 Inhibition: STAT3 is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Small molecules derived from this compound can be synthesized to interfere with STAT3 signaling, thereby inhibiting tumor growth.[11]

Use as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of MOFs are largely determined by the organic linkers used in their synthesis.[12][13] this compound, with its rigid structure and coordinating carboxylic acid group, can be employed as a linker to construct novel MOFs with tailored pore sizes and functionalities.[12]

Experimental Workflow for MOF Synthesis:

A general procedure for the solvothermal synthesis of a MOF using a benzoic acid-based linker is outlined below.

Protocol for MOF Synthesis: [12]

-

Solution Preparation: this compound and a suitable metal salt (e.g., zinc nitrate) are dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature for a defined period (e.g., 100-150°C for 24-72 hours).

-

Crystallization and Isolation: After cooling, the crystalline MOF product is collected by filtration.

-

Washing and Activation: The crystals are washed with fresh solvent and then activated by solvent exchange with a more volatile solvent, followed by drying under vacuum to remove the solvent molecules from the pores.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility spans from the creation of complex bioactive molecules for drug discovery to the construction of advanced materials like MOFs. The synthetic accessibility and the dual functionality of this compound ensure its continued importance in the development of new chemical entities with tailored properties for a wide range of applications. Further exploration of its derivatives is likely to yield novel compounds with significant potential in medicine and materials science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid, phenyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 4-(Phenylthio)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of 4-(phenylthio)benzoic acid derivatives. This class of compounds is of interest in the discovery of novel antimicrobial agents. The following sections detail the synthetic protocols, methods for antimicrobial susceptibility testing, and a summary of the activity of structurally related compounds.

I. Introduction

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Benzoic acid derivatives have historically been utilized for their antimicrobial properties. The incorporation of a phenylthio- moiety at the 4-position of the benzoic acid scaffold presents an opportunity to explore a chemical space that may yield compounds with potent and broad-spectrum antimicrobial activity. The sulfur atom in the thioether linkage can influence the electronic and lipophilic properties of the molecule, which are critical for its interaction with microbial targets.

II. Synthesis of this compound and its Derivatives

A general synthetic route to this compound involves the reaction of 4-halobenzoic acid with thiophenol in the presence of a suitable base and catalyst. Further derivatization can be achieved by activating the carboxylic acid group to form esters or amides.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-bromobenzoate

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Methyl 4-(Phenylthio)benzoate

-

To a solution of methyl 4-bromobenzoate (1 equivalent) and thiophenol (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents) and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 4-(phenylthio)benzoate.

Step 2: Hydrolysis to this compound

-

Dissolve methyl 4-(phenylthio)benzoate (1 equivalent) in a mixture of THF, methanol, and water.

-

Add lithium hydroxide monohydrate (1.3 equivalents) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

After the reaction is complete, neutralize the mixture to a pH of 1 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic phases, dry over sodium sulfate, and filter.

-

Concentrate the filtrate in vacuo to yield this compound as a solid.

III. Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution:

-

Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

-